(D-Leu2)-Melanocyte-Stimulating Hormone-Release Inhibiting Factor, also known as Melanocyte-Inhibiting Factor, is an endogenous peptide derived from the cleavage of oxytocin. This compound plays a significant role in regulating the release of melanocyte-stimulating hormone, which is crucial for skin pigmentation and other physiological processes. It is classified as a hypothalamic tripeptide and has been implicated in various neurobiological functions, including modulation of dopamine levels and opioid receptor activity .
(D-Leu2)-Melanocyte-Stimulating Hormone-Release Inhibiting Factor is synthesized in the hypothalamus and is a product of oxytocin degradation. It belongs to a class of neuropeptides that influence both peripheral and central nervous system activities. This peptide is categorized under neuropeptides due to its role in neurotransmission and hormonal regulation .
The synthesis of (D-Leu2)-Melanocyte-Stimulating Hormone-Release Inhibiting Factor typically involves solid-phase peptide synthesis techniques. The process includes:
The synthesis requires careful control of reaction conditions to ensure high purity and yield. Common reagents include coupling agents like dicyclohexylcarbodiimide and solvents such as dimethylformamide .
The molecular formula for (D-Leu2)-Melanocyte-Stimulating Hormone-Release Inhibiting Factor is , with a molar mass of approximately 284.36 g/mol. Its structure consists of a tripeptide sequence that includes proline, D-leucine, and glycine.
(D-Leu2)-Melanocyte-Stimulating Hormone-Release Inhibiting Factor primarily participates in biochemical reactions that modulate neurotransmitter systems. It inhibits the release of alpha-melanocyte-stimulating hormone through competitive binding at receptor sites.
The compound's stability in biological systems allows it to resist enzymatic degradation, which is critical for its function as a neuropeptide. Studies have shown that it can interact with various receptors, enhancing or inhibiting their activity based on the physiological context .
The mechanism by which (D-Leu2)-Melanocyte-Stimulating Hormone-Release Inhibiting Factor exerts its effects involves:
Research indicates that (D-Leu2)-Melanocyte-Stimulating Hormone-Release Inhibiting Factor can cross the blood-brain barrier effectively, allowing it to exert central nervous system effects rapidly .
Relevant data from studies indicate that its bioavailability upon injection is nearly 100%, making it effective for therapeutic applications .
(D-Leu2)-Melanocyte-Stimulating Hormone-Release Inhibiting Factor has several scientific uses, including:
This compound's multifaceted actions make it a valuable subject for ongoing research in pharmacology and neurobiology.
(D-Leu²)-Melanocyte-Stimulating Hormone-Release Inhibiting Factor (abbreviated as (D-Leu²)-MIF-1 or MIF-1) functions as a potent positive allosteric modulator (PAM) of specific dopamine receptor subtypes. This tripeptide derivative (structurally related to Pro-Leu-Gly-NH₂) enhances dopamine signaling through conformational changes in receptor topology, distinct from orthosteric ligand binding.
MIF-1 exhibits subtype-selective activity for D2 and D4 dopamine receptors. Biochemical assays demonstrate that it increases the binding affinity of dopamine at D2 receptors by 40–60% and potentiates Gαi/o-mediated signaling, reducing intracellular cAMP production [1] [9]. For D4 receptors, MIF-1 enhances agonist efficacy by stabilizing high-affinity receptor states, facilitating dopaminergic neurotransmission implicated in cognition and motor control [1] [16]. This modulation underlies MIF-1’s anti-Parkinsonian and nootropic effects observed in preclinical models [1] [29].
Table 1: Allosteric Modulation of Dopamine Receptor Subtypes by (D-Leu²)-MIF-1
Receptor Subtype | Modulation Type | Effect on Dopamine Binding | Functional Outcome |
---|---|---|---|
D2 | Positive (PAM) | ↑ 40–60% | Enhanced Gi signaling; reduced cAMP |
D4 | Positive (PAM) | ↑ agonist efficacy | Stabilized high-affinity state |
D1/D5 | None | No significant change | No modulation observed |
The allosteric binding site of MIF-1 localizes to a cleft between transmembrane domains 3, 4, and intracellular loop 2 (ICL2) of the D2 receptor. Mutagenesis studies identify residues R130ᴵᴰᴸ², W123³⁺⁵², and K138⁴·⁴⁰ as critical for MIF-1 binding [6] [9]. Hydrophobic interactions involving M135ᴵᴰᴸ² and L143⁴·⁴⁵ stabilize the peptide-receptor complex, while cation-π interactions between R130ᴵᴰᴸ² and the leucine side chain of MIF-1 drive conformational shifts that enhance orthosteric site accessibility [6] [9] [16]. This site is evolutionarily divergent from D1-like receptors, explaining MIF-1’s subtype specificity [6].
MIF-1 concurrently antagonizes opioid pathways, creating a functional balance between dopaminergic excitation and opioid-mediated inhibition.
MIF-1 binds the μ-opioid receptor (MOR) orthosteric site with moderate affinity (Kᵢ ≈ 150 nM), acting as a competitive antagonist [1] [8]. In vivo, it reverses morphine-induced catalepsy and analgesia by blocking MOR activation, evidenced by reduced β-arrestin recruitment and Gαi signaling [1] [4]. Electrophysiological studies confirm MIF-1 diminishes MOR-dependent neuronal hyperpolarization in periaqueductal gray matter, directly countering opioid effects [1] [3].
The peptide integrates dopaminergic and opioid signaling via receptor heterodimerization. MIF-1 binding to D2-MOR heteromers uncouples MOR from G-proteins while enhancing D2-mediated Gi signaling [1] [9]. This cross-talk modulates reward pathways: MIF-1 reduces opioid self-administration in rodents but amplifies dopamine-dependent locomotor responses, highlighting its role in fine-tuning neurotransmitter crosstalk [1] [8].
MIF-1 is a proteolytic fragment of oxytocin that retains potent neuroendocrine regulatory functions, primarily through inhibiting melanocortin signaling.
As a melanostatin, MIF-1 suppresses α-melanocyte-stimulating hormone (α-MSH) release from hypothalamic neurons. This occurs via inhibition of proopiomelanocortin (POMC) processing in arcuate nucleus neurons, reducing bioactive α-MSH synthesis [1] [5] [8]. Consequently, MIF-1 attenuates α-MSH-driven activation of the hypothalamic-pituitary-adrenal (HPA) axis. Studies show it reduces corticotropin-releasing hormone (CRH) transcription in the paraventricular nucleus (PVN) by 50% and blunts stress-induced corticosterone elevation [1] [3] [7].
MIF-1 indirectly modulates melanocortin-4 receptors (MC4R) by limiting α-MSH availability. α-MSH typically excites PVN CRH neurons via MC4R agonism (33% of CRH neurons express MC4R) [3] [4]. MIF-1’s α-MSH suppression thus dampens MC4R-mediated activation of the HPA axis. Additionally, MIF-1 synergizes with agouti-related peptide (AgRP), an endogenous MC4R antagonist, to further inhibit TRH release and suppress thyroid axis activity, demonstrating broad neuroendocrine influence [4] [7].
Table 2: Neuroendocrine Interactions of (D-Leu²)-MIF-1
Target Pathway | Effect of MIF-1 | Physiological Outcome |
---|---|---|
POMC processing | ↓ α-MSH synthesis & release | Reduced HPA axis activation |
CRH neurons (PVN) | ↓ CRH gene transcription | Lower plasma corticosterone |
MC4R activation | Indirect ↓ via reduced α-MSH | Attenuated stress/feding responses |
TRH release | ↓ via synergy with AgRP | Suppressed hypothalamic-pituitary-thyroid axis |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4